3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted with a 2-aminoethyl group at position 3 and a 3,4-dimethoxyphenylmethylidene moiety at position 3. Its molecular formula is C₁₄H₁₅N₂O₄S, with a molecular weight of approximately 331.35 g/mol. The compound’s structure combines electron-rich aromatic systems (dimethoxy groups) and a polar aminoethyl chain, which influence its physicochemical properties, such as solubility and binding affinity to biological targets .
Properties
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-10-4-3-9(7-11(10)20-2)8-12-13(17)16(6-5-15)14(18)21-12/h3-4,7-8H,5-6,15H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZVQFNZHYXYEJ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazolidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the aminoethyl group.
Scientific Research Applications
Biological Activities
Antioxidant Properties : Studies have shown that thiazolidinediones exhibit antioxidant activity. This particular compound may help in scavenging free radicals and reducing oxidative stress in cells, which is crucial for preventing cellular damage and aging processes .
Anticancer Potential : Research indicates that compounds with thiazolidine structures can exhibit anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .
Anti-inflammatory Effects : There is evidence suggesting that this compound could possess anti-inflammatory properties. Thiazolidinediones are known to influence inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Diabetes Management
Thiazolidinediones are recognized for their role in diabetes treatment. This compound may enhance insulin sensitivity and improve glucose uptake in peripheral tissues, making it a candidate for further investigation in diabetes management.
Cardiovascular Health
Given its potential antioxidant and anti-inflammatory effects, this compound may contribute to cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of thiazolidinediones, researchers found that compounds similar to 3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of further exploring the structural modifications that could enhance efficacy against specific cancer types .
Case Study 2: Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of thiazolidinediones demonstrated that these compounds could effectively reduce markers of inflammation in animal models of arthritis. The findings suggest a pathway for developing new anti-inflammatory drugs based on this compound's structure .
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione are best understood through comparative analysis with structurally related thiazolidinedione derivatives. Key differentiating factors include substituent groups, stereochemistry, and resultant pharmacological profiles.
Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives
Key Observations:
Aminoethyl Chain: The 2-aminoethyl group may improve solubility and facilitate interactions with polar residues in biological targets, a feature shared with CID 3087795, which showed strong binding to HIV-1 RT .
Stereochemical Influence :
- The Z-isomer configuration (evident in the benzylidene moiety) is critical for activity. For example, in , the Z-isomer of a hydroxybenzylidene derivative exhibited superior antihyperglycemic effects compared to its E-isomer .
Antiviral Potential: Structural parallels to CID 3087795 (a potent HIV-1 RT inhibitor) suggest the target compound could bind similar allosteric pockets, though its dimethoxyphenyl group might alter specificity . Antimicrobial Properties: Chloro and nitro substituents in analogs correlate with antimicrobial activity, while the target compound’s methoxy groups may favor anti-inflammatory or antioxidant effects .
Pharmacokinetic Considerations :
- The hydrochloride salt form (e.g., in ) enhances solubility, whereas the free base form of the target compound may require formulation optimization for bioavailability.
Research Findings and Implications
- Molecular Docking Insights: Derivatives with aminoethyl groups (e.g., CID 3087795) exhibit strong binding to HIV-1 RT via hydrophobic and hydrogen-bond interactions with residues like ASP185 and VAL106 . The target compound’s dimethoxyphenyl group could similarly engage aromatic stacking or hydrogen bonding, warranting experimental validation.
- Synthetic Flexibility : Multi-step synthesis allows modular substitution on the thiazolidine core, enabling tailored bioactivity (e.g., anti-inflammatory vs. antimicrobial) .
Biological Activity
3-(2-Aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, also known as (5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 344.8 g/mol. The structure features a thiazolidine ring and a substituted phenyl group which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1807941-39-4 |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
1. Antimicrobial Properties
Studies have shown that thiazolidine derivatives possess antimicrobial activity. The compound's structure allows it to interact with microbial enzymes and disrupt cellular processes, leading to inhibition of growth in various bacterial strains.
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties. It appears to inhibit cancer cell proliferation by modulating specific signaling pathways involved in cell growth and apoptosis. In vitro studies indicate effectiveness against several cancer cell lines.
3. Anti-inflammatory Effects
Research suggests that the compound may exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This action is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
- Signal Transduction Modulation : It affects pathways such as NF-kB and MAPK signaling cascades that are vital for cell survival and proliferation.
Case Studies
Several studies have documented the biological effects of this compound:
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency against cancer cells .
- Antimicrobial Research : In a comparative study against standard antibiotics, the thiazolidine derivative showed comparable or superior activity against certain Gram-positive bacteria .
- Inflammation Model : Animal models treated with the compound exhibited reduced paw edema compared to control groups, indicating its potential use in treating inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
